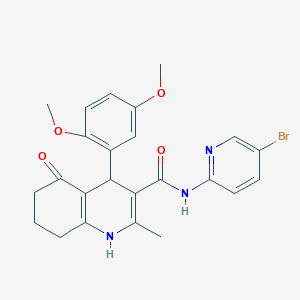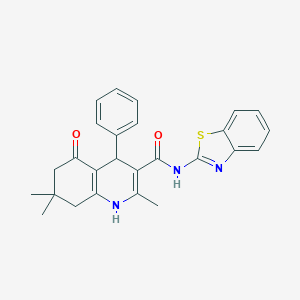
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it an interesting candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its anti-cancer activity through the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit anti-inflammatory activity through the inhibition of various enzymes that are involved in the inflammatory response.
Biochemical and physiological effects:
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has also been found to exhibit significant antioxidant activity, which may be beneficial in the prevention of various diseases. It has also been found to exhibit neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further research. However, one of the main limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is the further exploration of its anti-cancer and anti-inflammatory activity, with the aim of developing new treatments for cancer and inflammatory diseases. Another potential direction is the investigation of its potential use as a neuroprotective agent, with the aim of developing new treatments for neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most commonly used methods is the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by cyclization with 2-aminobenzophenone in the presence of an acid catalyst. Another method involves the reaction of 3-chlorobenzoyl chloride with 4-chloroaniline, followed by the reaction with 2-aminobenzophenone in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anti-cancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C28H22Cl2N2O2 |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-1-(3-chlorophenyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-19-14-12-17(13-15-19)24-25-22(10-5-11-23(25)33)32(21-9-4-8-20(30)16-21)28(31)26(24)27(34)18-6-2-1-3-7-18/h1-4,6-9,12-16,24H,5,10-11,31H2 |
Clave InChI |
FNYKWBINXSGSCR-UHFFFAOYSA-N |
SMILES isomérico |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)